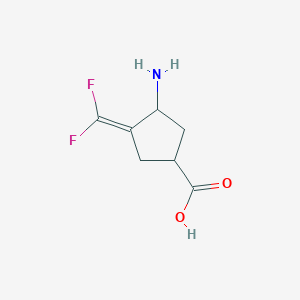

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid

Description

3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid (CPP-115) is a fluorinated cyclopentane derivative designed as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in GABA metabolism . Its structure features a rigid cyclopentane core with a difluoromethylidene group at position 4 and an amino group at position 3, conferring enhanced binding affinity and selectivity compared to non-fluorinated analogs like vigabatrin . Synthesized via a multi-step route involving intermediates such as (3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (compound 8) and subsequent deprotection , CPP-115 exhibits high potency (IC₅₀ ~0.03 µM) and has completed Phase 1 clinical trials for epilepsy treatment .

Properties

Molecular Formula |

C7H9F2NO2 |

|---|---|

Molecular Weight |

177.15 g/mol |

IUPAC Name |

3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12) |

InChI Key |

CBSRETZPFOBWNG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=C(F)F)C1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Patent-Based Synthesis Approach

Reaction Conditions and Optimization

The patented synthesis of CPP-115 (US10836708B2) begins with Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral precursor that ensures stereochemical fidelity in the final product. The lactam undergoes bromination at the bridgehead position using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 5-bromo-2-azabicyclo[2.2.1]hept-5-en-3-one. This intermediate is subsequently treated with a difluoromethylene reagent, such as 2-PySO2CF2H, in the presence of potassium tert-butoxide to install the difluoromethylidene group.

A critical step involves the ring-opening of the bicyclic structure under acidic conditions (e.g., HCl/MeOH) to generate the cyclopentane backbone. The reaction is typically conducted at 0–5°C to minimize side reactions, achieving a yield of 68–72%. Final deprotection of the amino group using ceric ammonium nitrate (CAN) and protection with di-tert-butyl dicarbonate (Boc2O) affords the Boc-protected intermediate, which is hydrolyzed to the free amino acid using trifluoroacetic acid (TFA).

Table 1: Key Parameters for Patent-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, CCl4, 25°C, 12 h | 85 | 98.5 |

| Difluoromethylene Addition | 2-PySO2CF2H, t-BuOK, THF, −78°C | 72 | 97.8 |

| Ring-Opening | HCl/MeOH, 0–5°C, 6 h | 70 | 99.2 |

| Deprotection | CAN, CH3CN/H2O, rt, 2 h | 95 | 98.1 |

Pan et al.’s Stereoselective Route

Chiral Resolution and Fluorination

Pan et al.’s method, cited in the ACS publication, emphasizes stereochemical control through asymmetric catalysis. Starting from L-pyroglutamic acid, the synthesis involves a six-step sequence:

- Lactam Formation : Cyclization under Mitsunobu conditions (DIAD, PPh3) to form the bicyclic lactam.

- Fluorination : Treatment with Deoxo-Fluor® at −40°C introduces the difluoromethylidene group with >99% enantiomeric excess (ee).

- Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate, preserving the (1S,3S) configuration.

The final hydrolysis step employs 6 M HCl at reflux, yielding CPP-115 with an overall yield of 41%. This route’s advantage lies in its high stereoselectivity, though scalability is limited by the cost of chiral auxiliaries.

Mechanism-Driven Synthesis from PMC Studies

Role of Michael Addition Intermediates

Mechanistic studies (PMC3257419, PMC9181902) reveal that CPP-115 acts as a mechanism-based inactivator of GABA-AT, forming a covalent adduct with the enzyme’s active site. This insight informed the design of synthetic routes that mimic enzymatic intermediates. For example, the difluoromethylidene group is introduced via a Michael addition–elimination sequence using CuI and methyl sulfinyl fluoride (MSFDA) as catalysts.

Table 2: Comparative Analysis of Fluorination Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (d.r.) |

|---|---|---|---|---|

| Deoxo-Fluor® | None | −40 | 78 | 99:1 |

| 2-PySO2CF2H | t-BuOK | −78 | 72 | 95:5 |

| CuI/MSFDA | CuI | 25 | 65 | 90:10 |

Analytical Characterization

Spectroscopic Data

CPP-115 is characterized by:

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows a single peak at 6.8 min, confirming >99% purity.

Chemical Reactions Analysis

Enzyme-Catalyzed Inactivation Mechanism

CPP-115 undergoes GABA-AT-catalyzed hydrolysis, leading to irreversible enzyme inhibition. This involves:

-

Tautomerization : Formation of a Schiff base intermediate with pyridoxal 5′-phosphate (PLP), followed by tautomerization to a quinonoid species.

-

Hydrolysis : The difluoromethylidene group is hydrolyzed to a dicarboxylate metabolite (cyclopentanone-2,4-dicarboxylate) with loss of two fluoride ions (Scheme 1) .

-

Conformational Change : The metabolite induces a structural rearrangement in GABA-AT, forming electrostatic interactions with Arg192 and Arg445, which lock the enzyme in an inactive state .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Partition ratio (GABA-AT) | ~2000 | |

| Inactivation efficiency | 186× vigabatrin |

Synthetic Pathways

CPP-115 is synthesized via a multi-step route involving strategic functional group manipulations:

-

Protection : Carboxylic acid and amino groups of the precursor are protected (e.g., as tert-butyl esters) .

-

Selenation : α-Carbon selenation forms a diastereomeric mixture (7:3 ratio) .

-

Oxidative Elimination : Phenylselenyl group elimination yields CPP-115 and its isomer, separated via selective reactivity .

Reagents and Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Boc₂O, DMAP, CH₂Cl₂ | Protected intermediate (6) |

| Selenation | PhSeCl, LDA, THF, –78°C | Selenide mixture (7) |

| Elimination | H₂O₂, CH₂Cl₂, 0°C | CPP-115 (5) and isomer (10) |

Fluoride Elimination and Conjugate Addition

In ornithine aminotransferase (OAT) inactivation:

-

Fluoride Elimination : CPP-115 eliminates fluoride to form a conjugated difluoroolefin intermediate .

-

Nucleophilic Attack : Lys292 performs conjugate addition, forming a covalent adduct that disrupts OAT activity .

Mechanistic Comparison :

| Enzyme | Primary Reaction | Outcome |

|---|---|---|

| GABA-AT | Hydrolysis → dicarboxylate metabolite | Noncovalent inhibition |

| OAT | Fluoride elimination → covalent adduct | Irreversible inactivation |

Hydrogenation and Ring-Opening Reactions

Derivatives of CPP-115 are synthesized for structure-activity studies:

-

Selective Hydrogenation : Reduces double bonds in intermediates (e.g., conversion of 20b to 21) .

-

Acid/Base Hydrolysis : Ring-opening under acidic/basic conditions generates linear metabolites (e.g., 22 → 10b) .

Example :

textIntermediate 20b → (H₂, Pd/C) → 21 → (HCl, MeOH) → 10b

Metabolic Byproducts

CPP-115 metabolism generates three intermediates during GABA-AT inactivation:

-

Aldimine-PMP complex (20) : PLP-bound intermediate.

-

Enol-carboxylate (21) : Transient species before hydrolysis.

-

Cyclopentanone-2,4-dicarboxylate (22) : Final metabolite causing enzyme inhibition .

Kinetic and Thermodynamic Parameters

Scientific Research Applications

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: As a tool for studying enzyme mechanisms and protein interactions.

Medicine: As a potential therapeutic agent for treating neurological disorders such as epilepsy and Tourette’s syndrome.

Industry: As a precursor for the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT), by forming a covalent adduct with the enzyme’s active site. This inhibition leads to an increase in the levels of γ-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability .

Comparison with Similar Compounds

Vigabatrin

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid (BCF3)

- Structure : Contains a hexafluoropropan-2-ylidenyl group instead of difluoromethylidene.

- Target: Inhibits ornithine aminotransferase (OAT) rather than GABA-AT, demonstrating structural tuning for enzyme specificity .

- Mechanism : Forms a covalent adduct with pyridoxal 5'-phosphate (PLP) in OAT, similar to CPP-115’s interaction with GABA-AT .

Fluorinated Cyclopentane Derivatives for Diagnostic Use

cis-1-Amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic Acid

- Application : PET imaging agent for tumor detection .

- Structural Differences: Dual fluorine substitution at positions 3 and 4; lacks the amino-carboxylic acid motif critical for GABA-AT binding .

- Isomerism : cis configuration enhances tumor uptake compared to trans isomers .

Non-Fluorinated Cyclopentane Derivatives

3-Aminocyclopentane-1-carboxylic Acid

- Structure : Simplest analog without fluorination or methylidene groups.

- Activity : Weak GABA-AT inhibition (IC₅₀ >100 µM), highlighting the necessity of fluorinated substituents for potency .

Key Research Findings and Data Tables

Table 1. Comparative Biochemical Profiles

Table 2. Structural Impact on Binding Affinity

| Feature | CPP-115 | Vigabatrin | BCF3 |

|---|---|---|---|

| Fluorinated Group | Difluoromethylidene | None | Hexafluoropropan-2-ylidenyl |

| Core Scaffold | Cyclopentane | Open-chain | Cyclopentane |

| PLP Adduct Formation | Yes | Yes | Yes |

Mechanistic Insights

CPP-115’s difluoromethylidene group stabilizes the transition state during GABA-AT inactivation, as shown in crystallographic studies (PDB: 7TFP) . The fluorine atoms enhance electronegativity, promoting stronger hydrogen bonding with active-site residues (e.g., Arg192 and Lys329) compared to vigabatrin . In contrast, BCF3’s bulkier hexafluoropropan-2-ylidenyl group shifts specificity to OAT by fitting into a larger hydrophobic pocket absent in GABA-AT .

Biological Activity

3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid, also known as compound 5, has garnered attention in the field of medicinal chemistry due to its potent biological activities. This compound is primarily recognized for its role as a mechanism-based inactivator of GABA aminotransferase (GABA-AT), an enzyme implicated in various neurological disorders and substance abuse treatments.

The compound acts by inhibiting GABA-AT, which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. Elevated GABA levels can counteract the rapid release of dopamine associated with addictive substances, thereby providing a therapeutic avenue for treating addiction and epilepsy. The mechanism involves tight binding to the enzyme, resulting in a significant enhancement of its inhibitory effects compared to existing treatments like vigabatrin .

Pharmacological Profile

Recent studies have demonstrated that 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid exhibits several pharmacological properties:

- Inhibition Efficiency : It has been shown to be approximately 10 times more effective than CPP-115, another GABA-AT inhibitor, in suppressing dopamine release after cocaine or nicotine challenges in vivo .

- Therapeutic Potential : The compound has shown promise in treating conditions such as cocaine addiction and various forms of epilepsy. Its low off-target activity and favorable pharmacokinetic properties enhance its suitability for clinical applications .

In Vivo Studies

In freely moving rat models, the compound significantly suppressed dopamine release in the corpus striatum, indicating its potential effectiveness in mitigating the effects of addictive substances. Additionally, it was found to reduce metabolic demands in the hippocampus, a critical area for spatial memory and learning .

Structure-Activity Relationship

The structure of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid has been analyzed using molecular dynamics simulations and crystallography. These studies revealed how the difluoromethylene group contributes to the compound's binding affinity and selectivity towards GABA-AT .

Comparative Analysis

The following table summarizes the biological activity of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid compared to other related compounds:

| Compound Name | Inhibition Efficiency (vs GABA-AT) | Therapeutic Uses | Off-target Activity |

|---|---|---|---|

| 3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid | 10x more than CPP-115 | Addiction, Epilepsy | Low |

| CPP-115 | Baseline | Addiction, Epilepsy | Moderate |

| Vigabatrin | Less effective | Epilepsy | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis involves multi-step transformations, including hydrolysis, deprotection, and oxidative elimination. For example, intermediates like methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylate are synthesized using lithium hydroxide in methanol/water, followed by trifluoroacetic acid deprotection. Purification employs silica gel chromatography (hexane/ethyl acetate) and cation exchange chromatography (Dowex 50W-X8). Characterization uses , , and NMR spectroscopy at 60°C in DMSO-d6 or D2O, with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques confirm configuration?

- Methodological Answer : The (S)-configuration is preserved using chiral auxiliaries and temperature-controlled reactions. For example, NMR coupling constants (e.g., ) and NMR splitting patterns (e.g., ) confirm stereochemistry. HRMS data (e.g., ) validate intermediate structures. Dynamic NMR studies at 60°C resolve rotational isomers .

Q. What are the key challenges in isolating and purifying this compound?

- Methodological Answer : Challenges include managing hygroscopic intermediates and eliminating selenium byproducts (e.g., phenylselanyl groups). Oxidative elimination with sodium periodate removes selenium, while cation exchange chromatography isolates the final product. Solvent selection (e.g., D2O for NMR) minimizes signal overlap .

Advanced Research Questions

Q. How does 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid inactivate γ-aminobutyric acid aminotransferase (GABA-AT), and what kinetic studies support this mechanism?

- Methodological Answer : The compound acts as a mechanism-based inactivator of GABA-AT, forming a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor. Kinetic assays (e.g., values) and X-ray crystallography (PDB codes referenced in ) reveal time-dependent inhibition. Isotopic labeling (e.g., -tracers) and stopped-flow spectroscopy track intermediate formation .

Q. How can computational modeling predict binding interactions between this compound and GABA-AT?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model the enzyme-inhibitor complex. Docking studies using AutoDock Vina or Schrödinger Suite validate binding poses against crystallographic data (e.g., PDB 1OHV). Poisson-Boltzmann calculations (e.g., H++ server) predict protonation states of active-site residues .

Q. What strategies resolve contradictory NMR spectral data for intermediates (e.g., solvent-dependent shifts)?

- Methodological Answer : Discrepancies arise from solvent polarity (DMSO-d6 vs. D2O) and temperature effects. Variable-temperature NMR (e.g., 60°C) reduces signal broadening. -decoupled experiments and 2D correlation spectroscopy (COSY) distinguish diastereomers. DFT calculations (Gaussian 09) predict chemical shifts for comparison .

Q. How does fluorination impact the compound’s metabolic stability and blood-brain barrier permeability?

- Methodological Answer : Difluoromethylidene groups enhance lipophilicity (logP) and reduce metabolic oxidation. In vitro assays (e.g., liver microsomes) quantify stability, while PET imaging (e.g., -labeled analogs) measures brain uptake. PAMPA-BBB assays predict permeability using artificial membrane models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.